3-Isopropoxyazetidine hydrochloride
Overview
Description
3-Isopropoxyazetidine hydrochloride, also known as 3-IPA-HCl, is a synthetic organic compound with a molecular formula of C5H11ClNO2. It is a colorless crystalline solid with a melting point of 128-132°C and a boiling point of 188-190°C. 3-IPA-HCl is a versatile intermediate used in the synthesis of a variety of organic compounds. It is commonly used in the preparation of pharmaceuticals, pesticides, and other organic compounds.
Mechanism Of Action
The mechanism of action of 3-Isopropoxyazetidine hydrochloride is not well understood. However, it is believed to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity, and the disruption of other biochemical processes.
Biochemical and Physiological Effects
Due to its alkylating properties, 3-Isopropoxyazetidine hydrochloride can have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, disrupt metabolic pathways, and alter the structure of proteins. Additionally, it has been shown to have cytotoxic effects in certain cell lines, and can induce apoptosis in certain cell types.
Advantages And Limitations For Lab Experiments
3-Isopropoxyazetidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of synthetic reactions. Additionally, it is a versatile intermediate, and can be used to synthesize a variety of organic compounds. However, it is important to note that 3-Isopropoxyazetidine hydrochloride is an alkylating agent, and can be toxic if not handled properly.
Future Directions
The potential applications of 3-Isopropoxyazetidine hydrochloride are vast, and there are many future directions for research. These include further investigation into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects, as well as its toxicity, is needed. Finally, it is important to investigate the potential environmental impacts of 3-Isopropoxyazetidine hydrochloride, as well as its potential for misuse.
Scientific Research Applications
3-Isopropoxyazetidine hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It is also used in the synthesis of a variety of other organic compounds, such as peptides, peptidomimetics, and heterocyclic compounds.
properties
IUPAC Name |
3-propan-2-yloxyazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKVFUMEPLXIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692892 | |
Record name | 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxyazetidine hydrochloride | |
CAS RN |
871657-49-7 | |
Record name | 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propan-2-yloxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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